

"Anti-inflammatory agent 65" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 65

Cat. No.: B12375809

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An In-depth Technical Guide to Anti-inflammatory Agent 65

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-inflammatory agent 65, a novel derivative of Hederagonic acid, has emerged as a potent modulator of innate immune signaling. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The core of its mechanism lies in the targeted disruption of the STING/IRF3/NF- κ B signaling pathway, a critical axis in the inflammatory response. This document details the experimental evidence and protocols that substantiate its anti-inflammatory effects, including significant inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory transcription factor nuclear translocation. Furthermore, its efficacy in a preclinical model of acute lung injury highlights its therapeutic potential. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

Anti-inflammatory agent 65, also referred to as compound 29 in associated literature, is a synthetically derived compound from the natural pentacyclic triterpenoid, Hederagonic acid.

Chemical Name: benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |
|--------------------------------|--------------------|----------------|
| CAS Number | 3035442-58-8 | MedchemExpress |
| Molecular Formula | C49H71NO6S2 | PubChem[1] |
| Molecular Weight | 834.2 g/mol | PubChem[1] |
| Monoisotopic Mass | 833.47228133 Da | PubChem[1] |
| Topological Polar Surface Area | 149 Å ² | PubChem[1] |
| XLogP3 | 9.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |

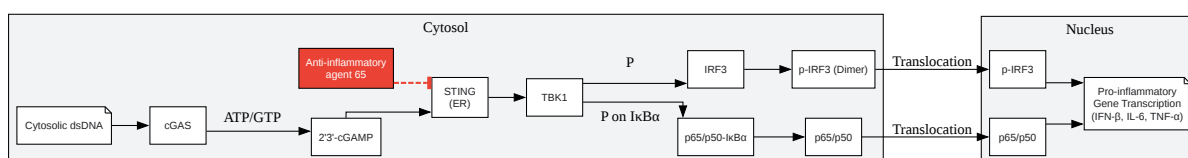
Biological Activity and Mechanism of Action

Anti-inflammatory agent 65 exerts its effects by potently inhibiting the inflammatory cascade initiated by the stimulator of interferon genes (STING) pathway. This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA and triggering a defensive response that includes the production of interferons and other pro-inflammatory cytokines.

The primary mechanism of **Anti-inflammatory agent 65** involves the disruption of the STING/IRF3/NF-κB signaling axis.[2] By targeting this pathway, the agent effectively suppresses macrophage activation and attenuates the inflammatory response.[2] A key outcome of this inhibition is a significant reduction in the release of nitric oxide (NO), a potent inflammatory mediator.[2]

Inhibition of the STING/IRF3/NF- κ B Signaling Pathway

Upon activation, STING recruits and activates TBK1, which in turn phosphorylates the transcription factors IRF3 and I κ B α . This leads to the dimerization and nuclear translocation of IRF3 and the release and nuclear translocation of NF- κ B (p65/p50). **Anti-inflammatory agent 65** has been shown to inhibit the nuclear translocation of both IRF3 and p65, thereby preventing the transcription of target pro-inflammatory genes.[2]



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STING/IRF3/NF- κ B Signaling Pathway Inhibition.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of agent 65 have been quantified in vitro. A key study demonstrated its ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages by 78-86%.[2]

Table 2: In Vitro Activity of **Anti-inflammatory Agent 65**

| Assay | Cell Line | Stimulant | Effect | Potency | Reference |
|----------------------------|-------------|-----------|-------------|---------|---------------------|
| Nitric Oxide Release | Macrophages | LPS | Inhibition | 78-86% | [2] |
| Macrophage Activation | Macrophages | LPS | Suppression | - | [2] |
| IRF3 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |
| p65 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |

In Vivo Efficacy in Acute Lung Injury

The therapeutic potential of **Anti-inflammatory agent 65** was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). Administration of the compound was found to protect against ALI by suppressing the production of inflammatory mediators such as IL-6, TNF- α , and IFN- β , thereby preserving the integrity of lung tissue.[\[2\]](#)

Table 3: In Vivo Activity in LPS-Induced Acute Lung Injury Model

| Animal Model | Treatment | Key Findings | Reference |
|--------------|----------------------------|--|---------------------|
| Mouse | Anti-inflammatory agent 65 | - Suppressed production of IL-6, TNF- α , and IFN- β - Preserved lung tissue integrity | [2] |

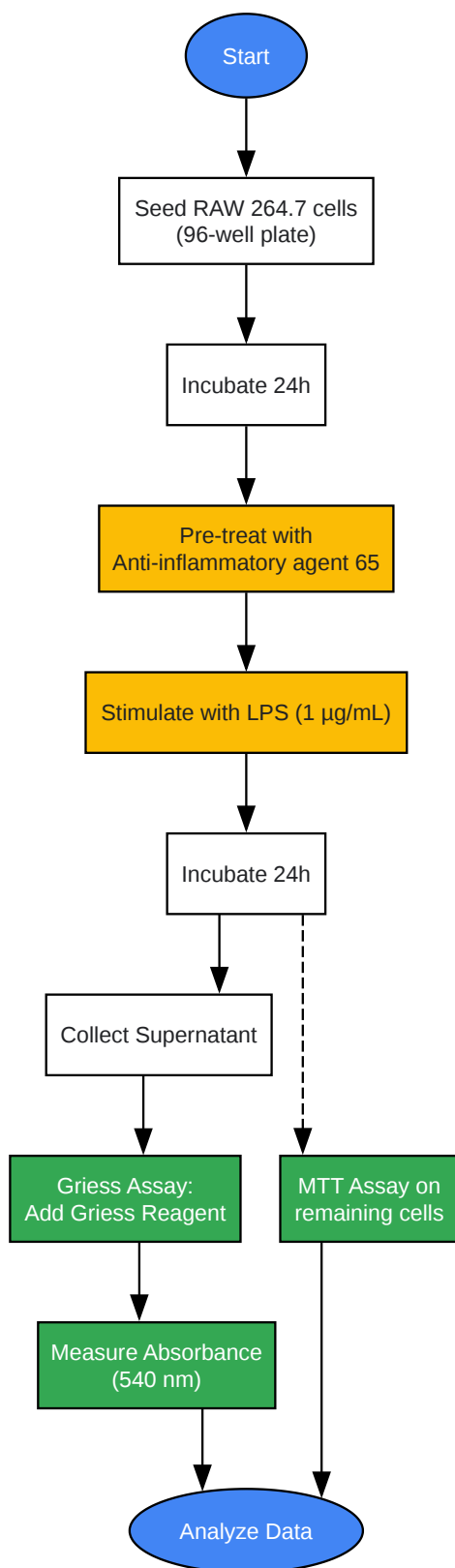
Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This protocol is designed to quantify the inhibitory effect of **Anti-inflammatory agent 65** on NO production in LPS-stimulated macrophages.

- Cell Culture:

- Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5×10^5 cells/mL.
- Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Treatment:
 - Pre-treat the cells with varying concentrations of **Anti-inflammatory agent 65** for 1 hour.
 - Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
 - Incubate for an additional 24 hours.
- NO Quantification (Griess Assay):
 - Collect 100 µL of the cell culture supernatant.
 - Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate at room temperature for 10 minutes, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
- Cell Viability Assay (MTT):
 - To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.
 - After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.
 - Solubilize the formazan crystals and measure the absorbance to determine cell viability.



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Workflow for Nitric Oxide Production Assay.

Immunofluorescence Staining for p65 Nuclear Translocation

This protocol details the visualization of the inhibitory effect of **Anti-inflammatory agent 65** on the nuclear translocation of the NF- κ B p65 subunit.

- Cell Seeding and Treatment:
 - Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
 - Allow cells to adhere overnight.
 - Pre-treat with **Anti-inflammatory agent 65** for 1 hour, followed by stimulation with LPS for 30 minutes.
- Fixation and Permeabilization:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking and Staining:
 - Wash three times with PBS.
 - Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
 - Incubate with a primary antibody against p65 (diluted in 1% BSA in PBS) overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

- Wash three times with PBS.
- Mounting and Imaging:
 - Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
 - Wash with PBS.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Visualize and capture images using a fluorescence or confocal microscope.

LPS-Induced Acute Lung Injury (ALI) Mouse Model

This protocol outlines the in vivo evaluation of **Anti-inflammatory agent 65** in a mouse model of ALI.

- Animal Acclimatization:
 - Acclimatize male C57BL/6 mice for one week under standard laboratory conditions.
- ALI Induction:
 - Anesthetize the mice.
 - Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.
 - A control group should receive sterile saline only.
- Treatment Administration:
 - Administer **Anti-inflammatory agent 65** (at various doses) or a vehicle control, typically via intraperitoneal or intravenous injection, at a specified time point relative to LPS administration (e.g., 1 hour post-LPS).
- Sample Collection and Analysis (24 hours post-LPS):
 - Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

- BALF Analysis: Perform total and differential cell counts. Measure total protein concentration and levels of inflammatory cytokines (IL-6, TNF- α) using ELISA.
- Lung Tissue Analysis:
 - Histology: Fix a portion of the lung in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).
 - Wet/Dry Ratio: Weigh a portion of the lung before and after drying to determine the extent of pulmonary edema.
 - Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung to measure MPO activity as an indicator of neutrophil infiltration.
 - Gene Expression: Extract RNA from a portion of the lung to analyze the expression of pro-inflammatory genes via RT-qPCR.

Conclusion

Anti-inflammatory agent 65 represents a promising lead compound for the development of novel therapeutics for inflammatory diseases. Its well-defined mechanism of action, targeting the STING/IRF3/NF- κ B pathway, provides a strong rationale for its further investigation. The potent in vitro and in vivo activities, particularly in a relevant disease model of acute lung injury, underscore its potential clinical utility. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compelling anti-inflammatory agent.

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References

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- To cite this document: BenchChem. ["Anti-inflammatory agent 65" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375809#anti-inflammatory-agent-65-chemical-structure-and-properties]

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